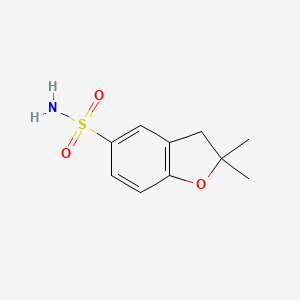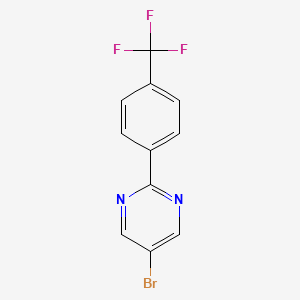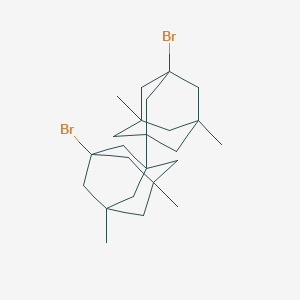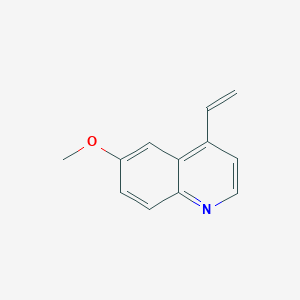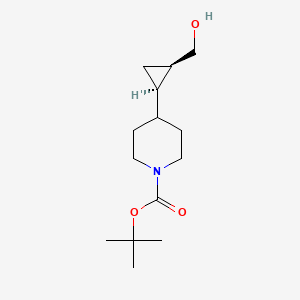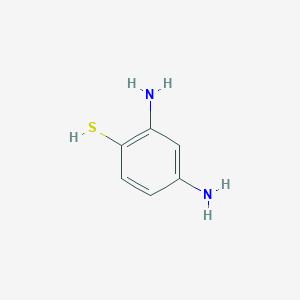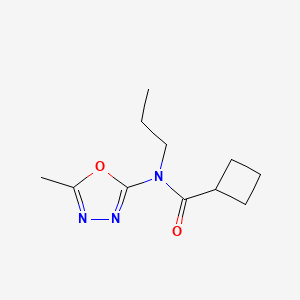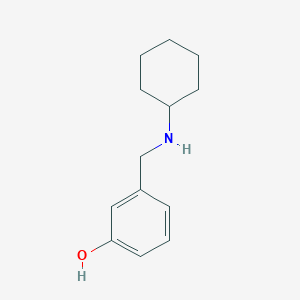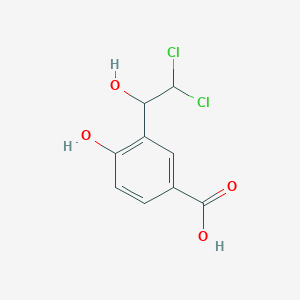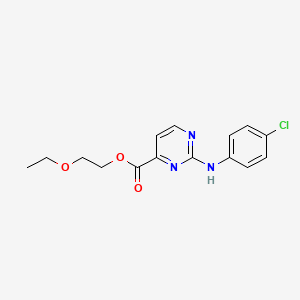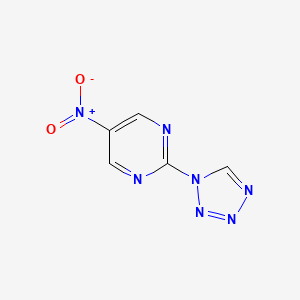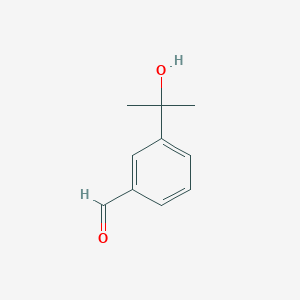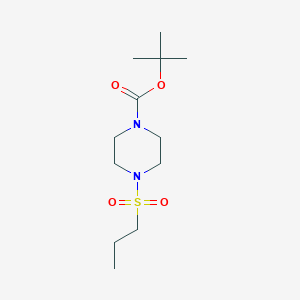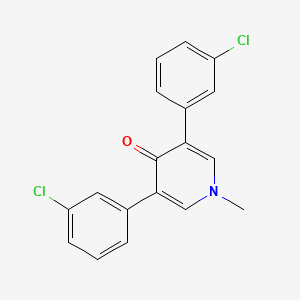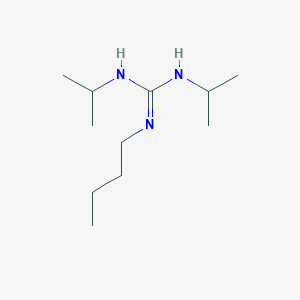
1-Butyl-2,3-diisopropylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-diisopropylguanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two isopropyl groups and a butyl group attached to the guanidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-diisopropylguanidine typically involves the reaction of N,N,N’,N’-tetramethylurea with triphosgene in an anhydrous toluene solution under argon atmosphere. The reaction mixture is cooled to approximately 10°C using an ice bath. After the addition of tert-butylamine, the mixture is heated under reflux for several hours. The resulting product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,3-diisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
1-Butyl-2,3-diisopropylguanidine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-diisopropylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Similar in structure but with different alkyl groups.
N,N,N’,N’-Tetramethylguanidine: Lacks the isopropyl and butyl groups, making it less sterically hindered.
Uniqueness
1-Butyl-2,3-diisopropylguanidine is unique due to its specific combination of isopropyl and butyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a catalyst in certain chemical reactions, distinguishing it from other guanidines.
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
2-butyl-1,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C11H25N3/c1-6-7-8-12-11(13-9(2)3)14-10(4)5/h9-10H,6-8H2,1-5H3,(H2,12,13,14) |
InChI Key |
KUGOAVWLRXOHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(NC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


